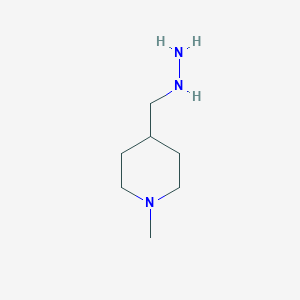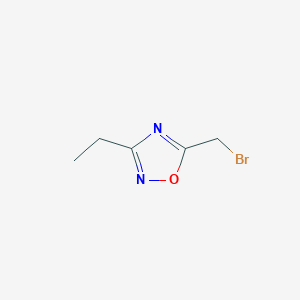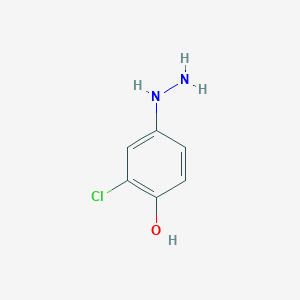
2-Chloro-4-hydrazinylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-hydrazinylphenol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom and a hydrazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroaniline.
Diazotization: 2-chloroaniline undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).
Reduction: The diazonium salt formed is then reduced using sodium pyrosulfite under controlled pH conditions (7-9) and temperatures (10-35°C).
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-hydrazinylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Chloro-4-hydrazinylphenol involves its interaction with various molecular targets:
DNA Binding: It can bind to DNA, causing structural changes that inhibit replication and transcription.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Oxidative Stress: It can induce oxidative stress in cells, leading to apoptosis or programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: A chlorinated nitrophenol used in the synthesis of pesticides and dyes.
4-Chloro-2-hydrazinylphenol:
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with industrial applications
Uniqueness
2-Chloro-4-hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C6H7ClN2O |
|---|---|
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
2-chloro-4-hydrazinylphenol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-3-4(9-8)1-2-6(5)10/h1-3,9-10H,8H2 |
InChI-Schlüssel |
JVGPNAUCOPHMSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




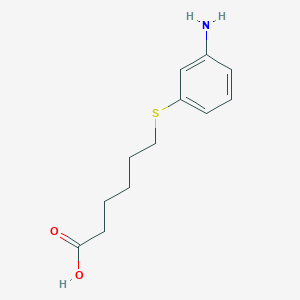

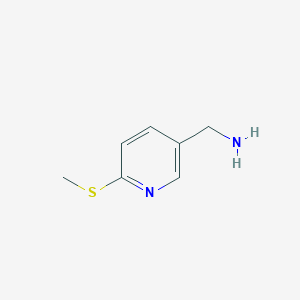
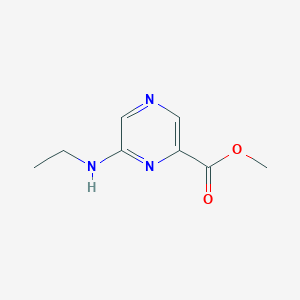
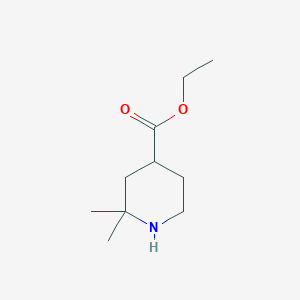
![[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride](/img/structure/B13519755.png)

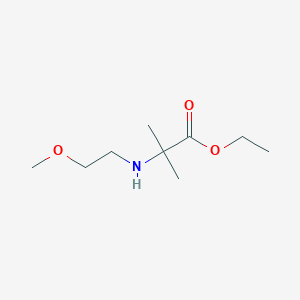

![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
